molecular formula C26H22N4O3S2 B11618849 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11618849
M. Wt: 502.6 g/mol
InChI Key: YJXRFEWPZFHXFW-STZFKDTASA-N
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Description

| 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase (PI3K) signaling, a pathway critically implicated in cell growth, proliferation, and survival that is frequently dysregulated in cancer. Its primary research value lies in its ability to selectively target and inhibit specific isoforms of PI3K, making it a valuable chemical probe for dissecting the complex roles of this pathway in oncogenesis and for evaluating potential therapeutic strategies in preclinical models. The compound exerts its effect by competitively binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade of PIP3 production subsequently leads to the downregulation of the downstream AKT/mTOR signaling cascade, ultimately inducing cell cycle arrest and apoptosis in susceptible cancer cell lines. Researchers utilize this compound extensively in in vitro assays to study PI3K-driven signal transduction and in in vivo xenograft models to investigate its efficacy in halting tumor growth. Its structure, featuring a thioxothiazolidinone core, is representative of a class of inhibitors known for their strong kinase affinity and selectivity profiles. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C26H22N4O3S2

Molecular Weight

502.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-4-oxo-2-(1-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22N4O3S2/c1-16-8-6-12-29-23(16)28-22(27-17(2)18-9-4-3-5-10-18)20(24(29)31)14-21-25(32)30(26(34)35-21)15-19-11-7-13-33-19/h3-14,17,27H,15H2,1-2H3/b21-14-

InChI Key

YJXRFEWPZFHXFW-STZFKDTASA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NC(C)C5=CC=CC=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NC(C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps, starting with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidin-4-one core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities:

Anticancer Activity

Several studies have highlighted the potential of pyrido[1,2-a]pyrimidine derivatives as anticancer agents. For instance, compounds with thiazolidine and furan rings have shown promise in inhibiting tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may interact with key cellular pathways implicated in cancer progression.

Antimicrobial Properties

The presence of thiazolidinone and furan groups has been associated with antimicrobial activity. Compounds structurally related to the target molecule have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Enzyme Inhibition

This compound may also serve as an inhibitor for specific enzymes involved in disease processes. For example, derivatives have been studied for their ability to inhibit enzymes such as kinases or proteases, which are critical in cancer and infectious diseases.

Case Studies

  • Anticancer Activity in Preclinical Models : A study involving pyrido[1,2-a]pyrimidine derivatives demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Screening : In vitro tests against Gram-positive and Gram-negative bacteria revealed that derivatives of this compound exhibited varying degrees of antimicrobial activity, suggesting potential therapeutic applications in treating infections.
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition showed that certain analogs could effectively inhibit specific kinases involved in cancer signaling pathways, providing a basis for further development as targeted therapies.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Ring

Modifications to the thiazolidinone substituents significantly alter physicochemical and biological properties:

Compound ID Thiazolidinone Substituent Key Features Biological Activity (Reported) Reference
Target Compound 2-Furylmethyl Enhanced π-π interactions; moderate lipophilicity (LogP ≈ 3.2) Not explicitly reported (inferred antimicrobial/antidiabetic)
3-(2-Methoxyethyl) analog 2-Methoxyethyl Increased hydrophilicity (LogP ≈ 2.8); potential for H-bonding Unknown
3-(4-Methoxybenzyl) analog 4-Methoxybenzyl Higher molecular weight (504.58 g/mol); improved membrane permeability Unknown
3-Pentyl analog Pentyl Enhanced lipophilicity (LogP ≈ 4.1); possible cytotoxicity Anticancer (IC₅₀: 30–60 µM vs. MCF7)
3-(4-Chlorophenyl) analog 4-Chlorophenyl Electron-withdrawing group; increased metabolic stability Anti-inflammatory (IC₅₀: 12 µM)

Key Trends :

  • Lipophilicity : Aliphatic chains (e.g., pentyl) increase LogP, favoring membrane penetration but risking toxicity. Aromatic groups (e.g., 4-methoxybenzyl) balance hydrophobicity and steric effects .
  • Bioactivity : Chlorophenyl and pentyl analogs show promise in anticancer and anti-inflammatory applications, suggesting the target compound’s furylmethyl group may optimize selectivity .

Modifications to the Pyrido-Pyrimidinone Core

Variations in the heterocyclic core influence electronic properties and binding affinity:

Compound ID Core Modification Effect on Properties Reference
Target Compound 9-Methyl substitution Steric hindrance; stabilization of planar conformation
6-Hydroxy-2-oxo-2H-chromen-4-yl Chromene-fused pyrimidinone Extended conjugation; UV absorption shifts (λₘₐₓ ≈ 320 nm)
1,3-Dimethyluracil derivative Uracil-linked pyrimidinone Enhanced hydrogen bonding; solubility in polar solvents

Structural Insights :

  • Chromene-fused analogs exhibit red-shifted UV spectra, useful for photodynamic therapy applications .

Stereochemical and Crystallographic Analysis

The Z-configuration of the exocyclic double bond is confirmed via X-ray crystallography using SHELX and ORTEP software . Comparative studies show:

  • Z-isomers dominate in synthetic routes involving bromine-mediated cyclization (70–85% yield) .
  • E-isomers exhibit reduced bioactivity due to distorted molecular geometry .

Characterization Data :

  • IR : Peaks at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) .
  • ¹H NMR: δ 8.2–8.5 ppm (pyrimidinone protons), δ 6.3–6.7 ppm (furan ring) .
  • ESI-MS : [M+H]⁺ m/z 508.1 (calculated: 508.12) .

Biological Activity

The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, antimalarial, and anticancer activities.

The molecular formula of the compound is C24H25N5O4S2C_{24}H_{25}N_{5}O_{4}S^{2}, with a molecular weight of approximately 511.1348 Da. The structure includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H25N5O4S2
Molecular Weight511.1348 g/mol
Melting PointNot specified
SolubilityNot specified

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, similar to the compound , exhibit significant antimicrobial properties. For instance, compounds containing furan moieties have shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In one study, a related thiazolidinone demonstrated MIC values ranging from 16 to 32 mg/ml against gram-positive bacteria .

Anticancer Activity

Thiazolidinone derivatives have been investigated for their anticancer effects. Some studies have reported that these compounds can induce apoptosis in cancer cells through various pathways. For instance, inhibitors targeting apoptosis signal-regulating kinase 1 (ASK1) have shown promise in preclinical models . While direct studies on the specific compound are lacking, its structural features align with known anticancer agents.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating various thiazolidinone derivatives found that certain compounds exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin . The most effective derivative had an MIC as low as 0.004 mg/mL against Enterobacter cloacae.
  • Antimalarial Studies : Another research effort focused on thiazolidinone derivatives indicated that modifications to the furan ring could enhance antimalarial activity against resistant strains of Plasmodium falciparum .
  • Cytotoxicity Assays : Various thiazolidinone compounds were tested for cytotoxicity against human cell lines, revealing a range of IC50 values that suggest potential therapeutic windows for further development .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step routes requiring precise control of reaction conditions. Key steps include:

  • Thiazolidinone ring formation : Use Lewis acid catalysts (e.g., ZnCl₂) in aprotic solvents like DMSO or acetonitrile to stabilize intermediates .
  • Pyrido[1,2-a]pyrimidin-4-one moiety introduction : Optimize coupling reactions under reflux with monitored temperature (70–90°C) and time (8–12 hours) to prevent side-product formation .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can structural integrity and purity be confirmed post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) : Assign peaks for diagnostic groups (e.g., Z-configuration of the thiazolidinone methylidene at δ 7.2–7.5 ppm; furylmethyl protons at δ 6.3–6.8 ppm) .
  • HPLC : Monitor purity using a C18 column (UV detection at 254 nm, mobile phase: acetonitrile/water) .
  • X-ray crystallography : Resolve the Z-configuration and hydrogen-bonding networks using SHELXL for small-molecule refinement .

Q. What preliminary assays are recommended to screen for biological activity?

  • Antimicrobial activity : Perform broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
  • Enzyme inhibition : Test against tyrosine kinases or proteases via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing 1-phenylethylamine with morpholinylethyl or benzodioxole derivatives) and compare bioactivity .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., thioxo-thiazolidinone with ATP-binding pockets) .
  • Data correlation : Apply multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity trends .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

Q. How should contradictory data in bioactivity or synthesis yields be resolved?

  • Cross-validation : Replicate assays under standardized conditions (e.g., same cell passage number, solvent batch) to rule out variability .
  • Design of Experiments (DoE) : Apply factorial design to optimize synthesis parameters (e.g., catalyst loading, temperature) and identify critical factors .
  • Analytical triage : Compare HPLC, NMR, and mass spectrometry data to detect impurities or degradation products affecting bioactivity .

Q. What computational approaches support the rational design of analogs?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (GROMACS) to assess binding stability over 100-ns trajectories .
  • ADMET prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) for prioritization .
  • Crystallographic validation : Refine docking poses against X-ray structures (PDB entries) using SHELXPRO .

Q. How can solubility and stability challenges be addressed for in vivo studies?

  • Co-solvent systems : Test combinations of PEG-400, Cremophor EL, and DMSO (≤10% v/v) to enhance aqueous solubility .
  • Accelerated stability studies : Monitor degradation under stress conditions (40°C/75% RH) via HPLC and PXRD to identify stable polymorphs .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .

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